Domainex

Descripción

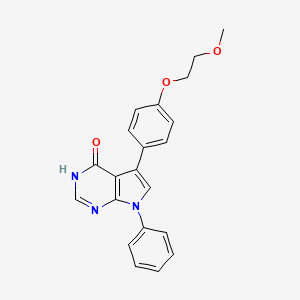

Structure

3D Structure

Propiedades

IUPAC Name |

5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSHFOGORKZNNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Domainex's Integrated Drug Discovery Services for Academic Laboratories

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Domainex's integrated drug discovery services, tailored specifically for the needs and objectives of academic research laboratories. This compound offers a collaborative partnership model, providing access to industry-leading expertise and cutting-edge technologies to translate novel academic discoveries into viable therapeutic candidates.[1][2][3][4] This document details the core scientific platforms, experimental methodologies, and successful case studies, demonstrating the value of a collaborative approach to accelerating early-stage drug discovery.

The Collaborative Drug Discovery Model

This compound operates as a dedicated partner to academic institutions, offering a comprehensive suite of services that span the entire preclinical drug discovery pipeline, from initial target validation to the nomination of candidate drugs.[1][2][3] This integrated approach is designed to be flexible, allowing academic labs to access specific expertise or to engage in end-to-end discovery programs. The company's scientific team, a majority of whom hold PhDs and possess extensive industry experience, works in close collaboration with academic partners to provide intellectual input and strategic guidance.[3][5]

Core Scientific Platforms for Hit Identification

A critical early step in any drug discovery program is the identification of high-quality "hits" – small molecules that demonstrate desired activity against a biological target. This compound employs two primary platforms for this purpose: LeadBuilder, a virtual screening platform, and FragmentBuilder, a fragment-based drug discovery (FBDD) platform.

LeadBuilder: High-Success-Rate Virtual Screening

LeadBuilder is a proprietary virtual screening platform designed to rapidly identify high-quality, developable hit compounds from a vast chemical space.[6][7] This platform has a proven success rate of over 90% in identifying active compounds across a diverse range of biological targets, including kinases, proteases, ion channels, and protein-protein interactions.[6][7]

Experimental Protocol: LeadBuilder Virtual Screening

-

Target Analysis and Model Generation: The process begins with a thorough analysis of the biological target. If a high-resolution crystal structure is available, it is used to create a detailed model of the binding site. In the absence of a crystal structure, a homology model can be built based on related proteins.[6][8][9] For ligand-based approaches, known active compounds are used to generate pharmacophore models.[6]

-

Virtual Library Curation (The NICE database): this compound utilizes a proprietary, curated virtual library of approximately 4.9 million commercially available compounds, known as the "Number of Interesting Chemical Entities" (NICE) database.[1] This library is pre-filtered to remove compounds with undesirable physicochemical properties or known toxicophores, ensuring that the identified hits are more amenable to downstream optimization.[6]

-

In Silico Screening: Multiple pharmacophore hypotheses are tested against the NICE database using sophisticated computational filters.[6] This iterative process maximizes the chances of identifying diverse chemical scaffolds with a high likelihood of binding to the target.

-

Hit Selection and Acquisition: Typically, a list of 500-1000 virtual hits is generated.[1][8][9] These compounds are then acquired for experimental validation.

-

Experimental Validation: The purchased compounds are subjected to biochemical, biophysical, or cell-based assays to confirm their activity against the target.[6]

FragmentBuilder: Fragment-Based Drug Discovery (FBDD)

FragmentBuilder is this compound's FBDD platform that identifies low-molecular-weight compounds ("fragments") that bind to the target protein.[10] These fragments serve as starting points for the rational design of more potent and selective lead compounds.

Experimental Protocol: FragmentBuilder Screening

-

Protein Production and Quality Control: High-quality, purified protein is a prerequisite for FBDD. This compound's protein science team can express and purify target proteins in sufficient quantities for biophysical screening.[11]

-

Fragment Library: this compound utilizes a curated library of over 1,000 diverse and soluble fragments that adhere to the "Rule of Three."[10]

-

Primary Fragment Screening: this compound employs highly sensitive biophysical techniques for primary screening, principally MicroScale Thermophoresis (MST) and Grating-Coupled Interferometry (GCI).[10]

-

MicroScale Thermophoresis (MST): This technique measures the change in fluorescence of a labeled target protein as it moves through a microscopic temperature gradient. Binding of a fragment alters the protein's hydration shell and conformation, leading to a detectable change in its thermophoretic movement. The this compound fragment library is typically screened in a matter of days to determine the initial dissociation constants (Kd) of fragment hits.[12]

-

Grating-Coupled Interferometry (GCI): GCI is a label-free biosensor technology that measures changes in the refractive index at the sensor surface upon fragment binding to an immobilized target protein. GCI provides real-time kinetic data (association and dissociation rates) and affinity measurements.[10] The waveRAPID technology allows for faster screening times compared to traditional SPR.[13] A screen of the ~1100 fragment library can be completed in approximately four 15-hour runs.[11][14]

-

-

Hit Validation and Orthogonal Screening: Hits from the primary screen are validated using orthogonal techniques to eliminate false positives. This can include nano-Differential Scanning Fluorimetry (nanoDSF) or ligand-observed NMR spectroscopy.[11][14]

-

Structural Biology: For validated hits, X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) is used to determine the binding mode of the fragment to the target protein, providing a structural basis for subsequent hit-to-lead optimization.[15][16]

Integrated Services for Lead Optimization

Once high-quality hits have been identified, this compound provides a fully integrated suite of services to optimize these initial starting points into potent and drug-like lead compounds. This "design-make-test-analyze" cycle is a key feature of their collaborative projects.[17]

Medicinal and Synthetic Chemistry

This compound's medicinal chemistry team designs and synthesizes novel analogues of the initial hits to improve their potency, selectivity, and pharmacokinetic properties. They employ structure-based drug design (SBDD) when structural information is available, and have expertise in a wide range of synthetic chemistry techniques.

Assay Biology and Screening

The assay biology team develops and runs a cascade of in vitro assays to profile the synthesized compounds.[17] This includes biochemical assays to determine potency against the target enzyme or receptor, as well as cell-based assays to assess cellular activity and mechanism of action.[18][19][20]

Table 1: Representative Assay Formats

| Assay Type | Readouts | Applications |

| Biochemical Assays | Fluorescence Intensity/Polarization, HTRF®, TR-FRET, AlphaLISA®, Luminescence | Enzyme kinetics, potency determination (IC50/Ki), mechanism of action studies |

| Biophysical Assays | MST, GCI, nanoDSF | Fragment screening, hit validation, affinity and kinetic determination |

| Cell-Based Assays | Reporter gene assays, Western blotting, Flow cytometry, High-content imaging | Cellular potency, target engagement, pathway analysis, cytotoxicity |

Structural Biology

The structural biology team provides crucial insights for SBDD by determining the crystal structures of target proteins in complex with lead compounds.[15] this compound has in-house capabilities for protein crystallization and utilizes synchrotron facilities for X-ray diffraction data collection.[16] They also offer Cryo-EM for larger protein complexes or targets that are difficult to crystallize.[15]

ADME and Bioanalytical Sciences

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development. This compound offers a comprehensive panel of in vitro ADME assays to profile compounds for properties such as solubility, metabolic stability, and cell permeability.[4]

Case Study: Tankyrase Inhibitors for Oncology

A collaboration between this compound and the Institute of Cancer Research (ICR) to identify inhibitors of Tankyrase, a key regulator of the Wnt signaling pathway, exemplifies the power of their integrated approach.[8][21]

Background: Aberrant Wnt signaling is a driver in many cancers, particularly colorectal cancer.[21][22] Tankyrase promotes the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of Tankyrase stabilizes Axin, leading to the degradation of β-catenin and suppression of Wnt signaling.[21][23][24]

Project Workflow and Outcomes:

-

Hit Identification: Using the LeadBuilder platform, approximately 1,000 virtual hits were identified from a screen of ~1.5 million compounds.[6][8]

-

Experimental Screening: These compounds were screened in a Tankyrase enzyme assay, resulting in 59 hits with IC50 values between 100 nM and 10 µM.[8]

-

Hit-to-Lead Optimization: A structure-based drug design program, supported by X-ray crystallography, led to the synthesis of potent Tankyrase inhibitors.[8]

-

Lead Optimization and Candidate Nomination: Further optimization resulted in the identification of a candidate drug with excellent potency, selectivity, and ADME properties. The project progressed from hit identification to a candidate drug in less than 400 synthesized compounds.[8]

Table 2: Quantitative Outcomes of the Tankyrase Inhibitor Program

| Parameter | Result |

| Virtual Hits Identified | ~1000 |

| Experimental Hits (IC50 < 10 µM) | 59 |

| Optimized Inhibitor Potency (Tankyrase IC50) | < 20 nM |

| Cellular Potency (Wnt reporter assay IC50) | < 100 nM |

| Selectivity over PARP1 | > 30-fold |

| Oral Bioavailability in Rodents | > 50% |

This case study highlights the efficiency and effectiveness of this compound's integrated drug discovery platform in rapidly progressing a program from initial hits to a preclinical candidate.

Conclusion

This compound provides academic laboratories with a powerful and collaborative platform to advance their drug discovery programs. By combining deep scientific expertise with state-of-the-art technologies, this compound can help bridge the gap between basic research and the development of novel therapeutics. The flexible and integrated nature of their services allows for tailored solutions that meet the specific needs and budgets of academic research, ultimately accelerating the translation of innovative science into new medicines.

References

- 1. This compound.co.uk [this compound.co.uk]

- 2. Integrated Drug Discovery Services | this compound [this compound.co.uk]

- 3. This compound.co.uk [this compound.co.uk]

- 4. This compound.co.uk [this compound.co.uk]

- 5. Drug Discovery Services | Enrich Your Medicines Pipeline | this compound [this compound.co.uk]

- 6. This compound.co.uk [this compound.co.uk]

- 7. High-Hit-Rate Virtual Screening | LeadBuilder | this compound [this compound.co.uk]

- 8. This compound.co.uk [this compound.co.uk]

- 9. This compound.co.uk [this compound.co.uk]

- 10. Fragment-Based Drug Discovery, FBDD | FragmentBuilder | this compound [this compound.co.uk]

- 11. This compound.co.uk [this compound.co.uk]

- 12. This compound.co.uk [this compound.co.uk]

- 13. This compound.co.uk [this compound.co.uk]

- 14. This compound.co.uk [this compound.co.uk]

- 15. Structural Biology | Structure based drug design | this compound [this compound.co.uk]

- 16. X-ray Crystallography Services | Structural Biology | this compound [this compound.co.uk]

- 17. Hit to Lead | Drug Design & Synthesis | this compound [this compound.co.uk]

- 18. Cell Based Assays | Biomarker & Phenotypic Profiling | this compound [this compound.co.uk]

- 19. This compound.co.uk [this compound.co.uk]

- 20. Biochemical Assays | Enzymatic & Kinetic Activity| this compound [this compound.co.uk]

- 21. Virtual Screening | Tankyrase Inhibitors | this compound [this compound.co.uk]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Valley of Death: A Technical Guide to Early-Stage Drug Discovery for Biotech Startups

Introduction: The journey from a promising biological hypothesis to a viable drug candidate is a complex, multi-stage process fraught with scientific and financial challenges. For biotech startups, navigating this "valley of death" is particularly arduous. This in-depth guide provides researchers, scientists, and drug development professionals with a technical framework for the core stages of early-stage drug discovery. It outlines key experimental methodologies, presents critical quantitative data, and visualizes complex biological and operational workflows to support strategic decision-making and operational excellence in the quest for novel therapeutics.

Stage 1: Target Identification and Validation

The foundation of any drug discovery program is the selection of a biological target—typically a protein, gene, or RNA molecule—that plays a causative role in a disease.[1] A well-validated target must be efficacious, safe, druggable, and meet clinical and commercial needs.[1] This phase can take anywhere from 2 to 6 months, depending on the complexity of the target and the availability of research tools.[2]

Key Activities:

-

Target Identification: This involves identifying potential targets through various approaches, including literature reviews, analysis of genomic and proteomic data, and computational methods.[2][3]

-

Target Validation: This crucial step confirms the biological relevance of the identified target to the disease.[4][5] It aims to demonstrate that modulating the target will likely lead to a therapeutic benefit with an acceptable safety profile.[2]

Experimental Protocols for Target Validation

Genetic Validation:

-

Methodology: Genetic validation directly assesses the target's role in the disease phenotype by manipulating its corresponding gene.[6] Techniques like CRISPR/Cas9-mediated gene knockout or activation are powerful tools for this purpose.[6][7] In a typical workflow, a cell line relevant to the disease is engineered to have the target gene knocked out. The resulting phenotype is then compared to the wild-type cells to understand the gene's function.

-

Guide RNA Design: Design and synthesize single guide RNAs (sgRNAs) specific to the target gene.

-

Cell Transfection: Introduce the Cas9 nuclease and the sgRNAs into the chosen cell line (e.g., via lentiviral transduction or electroporation).

-

Clonal Selection: Isolate and expand single-cell clones.

-

Verification: Screen clones for successful knockout by sequencing the target locus and performing a Western blot to confirm the absence of the protein.

-

Phenotypic Analysis: Subject the knockout cells to relevant functional assays (e.g., proliferation, apoptosis, or specific signaling assays) to assess the impact of target removal.

-

Pharmacological Validation (Chemical Probes):

-

Methodology: This approach uses small molecules (chemical probes) or antibodies that specifically bind to and modulate the target's function.[3] The effect of this modulation on cellular or animal models of the disease provides evidence for the target's validity.

-

Probe Selection: Select a highly potent and specific chemical probe for the target. Ensure the probe has a well-characterized mechanism of action.

-

Cell-Based Assays: Treat disease-relevant cell lines with the probe across a range of concentrations.

-

Functional Readout: Measure the effect on a relevant biological endpoint (e.g., cell viability, biomarker expression, or a signaling pathway readout).

-

Control Experiments: Include a negative control (an inactive structural analog of the probe) to ensure the observed effects are specific to target modulation.

-

Stage 2: Hit Identification

Once a target is validated, the next step is to find "hits"—small molecules that can bind to the target and modulate its activity.[8] This process involves screening large collections of compounds to identify initial starting points for drug development.

Key Methodologies:

-

High-Throughput Screening (HTS): HTS involves the automated testing of large compound libraries (often hundreds of thousands of molecules) against the target in a specific assay.[8][9]

-

Virtual Screening: This computational technique uses computer models to predict which compounds are most likely to bind to the target, allowing for the screening of vast virtual libraries in a cost-effective manner.[8]

-

Fragment-Based Drug Discovery (FBDD): FBDD screens smaller, lower-molecular-weight compounds ("fragments") that typically bind to the target with low affinity. These fragments serve as starting points for building more potent, drug-like molecules.[8][9]

Experimental Protocol: High-Throughput Screening (HTS)

Cell-Based HTS Assay for a Kinase Inhibitor:

-

Methodology: This protocol describes a common HTS setup to identify inhibitors of a specific kinase involved in a cancer-related signaling pathway.

-

Assay Development: Optimize a robust and reproducible cell-based assay.[10] For a kinase target, this could be an assay that measures the phosphorylation of a downstream substrate. Use a cell line that overexpresses the target kinase.

-

Plate Preparation: Seed the cells in high-density microtiter plates (e.g., 384- or 1536-well plates).

-

Compound Addition: Use automated liquid handlers to add a single concentration (e.g., 10 µM) of each compound from the screening library to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls on each plate.

-

Incubation: Incubate the plates for a predetermined time to allow the compounds to act on the cells.

-

Signal Detection: Lyse the cells and use a detection method, such as an antibody-based system (e.g., ELISA or HTRF), to measure the level of substrate phosphorylation. The readout is often luminescence or fluorescence.[11]

-

Data Analysis: Analyze the data to identify "hits"—compounds that cause a significant reduction in phosphorylation compared to the negative controls.

-

The overall workflow of the early drug discovery process is a sequential and iterative process designed to identify and refine a potential drug candidate before it enters human trials.

Stage 3: Lead Generation and Optimization

Not all "hits" are suitable for development into drugs. The hit-to-lead (H2L) and lead optimization phases are iterative processes where medicinal chemists and biologists work together to refine the chemical structure of the initial hits to create more potent and drug-like "leads."[12][13] The primary goal is to improve efficacy, selectivity, and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compounds.[12][14]

Key Strategies:

-

Structure-Activity Relationship (SAR) Analysis: SAR involves systematically modifying the chemical structure of a hit compound and assessing the impact on its biological activity.[15] This helps identify which parts of the molecule are essential for its function.

-

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how structural changes will affect a compound's properties, guiding the design of new analogs.[15]

-

ADMET Profiling: Early assessment of ADMET properties is critical. This is done using a combination of in vitro assays (e.g., metabolic stability in liver microsomes, cell permeability assays) and in vivo pharmacokinetic studies.[12]

The hit-to-lead process is a critical funneling stage that transforms promising but imperfect "hits" from initial screens into well-characterized "lead" compounds ready for extensive optimization.

Stage 4: Preclinical Development

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical testing to evaluate its safety and efficacy in non-human systems.[16][17] This stage involves both in vitro (laboratory) and in vivo (animal) studies to gather sufficient data to support an Investigational New Drug (IND) application to regulatory authorities like the FDA.[17]

Experimental Protocol: In Vivo Efficacy Study (Xenograft Model)

In vivo models are essential for evaluating a drug candidate's anti-tumor activity in a living organism.[18] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered highly translational.[19]

-

Methodology: This protocol outlines a typical efficacy study in a subcutaneous xenograft mouse model.

-

Model Selection: Choose a relevant cancer cell line or patient-derived tumor fragment.[19][20]

-

Animal Implantation: Implant the tumor cells/fragments subcutaneously into immunodeficient mice (e.g., NSG or Nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Dosing: Administer the drug candidate to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage). The control group receives a vehicle solution.

-

Monitoring: Monitor the animals' health (body weight, clinical signs) and measure tumor volume with calipers regularly (e.g., twice a week).[21]

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.

-

Data Analysis: At the end of the study, collect tumors and tissues for further analysis (e.g., biomarker analysis, histopathology).[21] Calculate key efficacy metrics like Tumor Growth Inhibition (TGI).

-

Data Presentation: Success Rates in Drug Development

The drug development process is characterized by a high attrition rate. Understanding the probability of success at each stage is critical for strategic planning and resource allocation.

| Phase | Typical Duration | Probability of Success (Transition to Next Phase) | Key Reasons for Failure |

| Preclinical | 1-2 years | ~32% - 69% | Unfavorable ADMET properties, toxicity, lack of efficacy |

| Phase I | 1-2 years | ~54% - 75%[17][22][23] | Unacceptable safety profile, adverse events in healthy volunteers |

| Phase II | 2-3 years | ~31% - 50%[17][22][23] | Lack of efficacy in patients, suboptimal dosing |

| Phase III | 3-4 years | ~58% - 70%[22][23] | Failure to show statistical superiority over standard of care, safety issues |

| Regulatory Approval | 1-2 years | ~85% - 91%[22][23] | Insufficient data, manufacturing issues, labeling disputes |

| Overall (Phase I to Approval) | 10-15 years[1][24] | ~9.6% - 13.8%[23][25] | Cumulative failure across all preceding stages |

Note: Success rates are aggregated from multiple sources and can vary significantly by therapeutic area.[22][23]

Key Signaling Pathways in Drug Discovery

Many drugs are designed to modulate specific intracellular signaling pathways that become dysregulated in disease. Understanding these pathways is fundamental. Below are diagrams for three critical pathways often targeted in oncology and other diseases.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of cell surface receptors and are the target of a significant portion of all approved drugs.[26][27] They transduce extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins.[28]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes including cell growth, proliferation, and survival.[29][30] It is frequently hyperactivated in many types of cancer, making it a prime target for therapeutic intervention.[30]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a chain of proteins that communicates a signal from a cell surface receptor to the DNA in the nucleus, controlling processes like cell proliferation and differentiation.[31][32]

References

- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Identification and Validation - Aragen Life Sciences [aragen.com]

- 3. fiveable.me [fiveable.me]

- 4. bioagilytix.com [bioagilytix.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. wjbphs.com [wjbphs.com]

- 7. biocompare.com [biocompare.com]

- 8. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary [nvidia.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioivt.com [bioivt.com]

- 12. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 13. blog.biobide.com [blog.biobide.com]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]

- 16. What are the major steps in the process of drug discovery? [dotmatics.com]

- 17. What Are the 5 Stages of Drug Development? | University of Cincinnati [online.uc.edu]

- 18. Predictive In Vivo Models for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 20. championsoncology.com [championsoncology.com]

- 21. nuvisan.com [nuvisan.com]

- 22. The Current Status of Drug Discovery and Development as Originated in United States Academia: The Influence of Industrial and Academic Collaboration on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. knowledgeportalia.org [knowledgeportalia.org]

- 24. blog.biobide.com [blog.biobide.com]

- 25. Drug development - Wikipedia [en.wikipedia.org]

- 26. bio.libretexts.org [bio.libretexts.org]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 29. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 30. cusabio.com [cusabio.com]

- 31. creative-diagnostics.com [creative-diagnostics.com]

- 32. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Domainex: Pioneering Drug Discovery in Oncology and Inflammatory Diseases

A Technical Guide to Core Expertise and Innovative Platforms

For Researchers, Scientists, and Drug Development Professionals

Domainex is a distinguished integrated drug discovery partner, empowering biopharmaceutical innovation through a science-led approach. With a significant track record of advancing client projects from target identification to clinical candidate nomination, this compound has cultivated deep expertise in the complex fields of oncology and inflammatory diseases. This guide provides a technical overview of this compound's core competencies, highlighting key programs, proprietary technology platforms, and the robust experimental methodologies that underpin their success.

Core Drug Discovery Capabilities

This compound offers a comprehensive suite of services, seamlessly integrating computational chemistry, medicinal chemistry, structural biology, and assay biology to accelerate drug discovery pipelines.[1][2] Their multidisciplinary teams of experienced scientists, a majority of whom hold PhDs, leverage cutting-edge technologies to tackle challenging drug targets.[2][3] The company's scientists are named as inventors on over 150 patents, a testament to their innovative contributions to medicines research.[2][3]

At the heart of their hit identification strategies are two proprietary platforms:

-

LeadBuilder™: A virtual screening platform that utilizes a curated database of approximately 1.5 million lead-like compounds.[4][5] This approach has a success rate of over 90% in identifying high-quality chemical starting points for a diverse range of targets, including kinases, protein-protein interactions, and enzymes.[5]

-

FragmentBuilder™: A fragment-based drug discovery (FBDD) platform that employs techniques such as MicroScale Thermophoresis (MST) and Grating-Coupled Interferometry (GCI) to screen a diverse fragment library.[6][7] This platform is particularly effective for identifying novel binding modes and developing potent leads for challenging targets.[6]

Expertise in Oncology

This compound has a proven history of success in oncology drug discovery, having delivered multiple clinical and preclinical candidates.[8] Their expertise spans well-established target classes like kinases to more novel areas such as epigenetics and protein-protein interactions (PPIs).[8]

Tankyrase Inhibitors for Wnt Pathway Dysregulation

Tankyrase, a member of the PARP enzyme family, is a key regulator of the Wnt signaling pathway, which is frequently dysregulated in cancers such as colorectal cancer.[9] this compound utilized its LeadBuilder platform to identify potent and selective Tankyrase inhibitors.

Quantitative Data: Tankyrase Inhibitor Program

| Compound Example | Tankyrase IC50 | Wnt Reporter Assay IC50 | Cell Inhibition SF50 (APC-null) |

| Isoquinolone Derivative | 13 nM | 61 nM | 80 nM |

Data sourced from this compound Integrated Drug Discovery Services Brochure.[4]

Experimental Protocols:

-

LeadBuilder Virtual Screening: A homology model of Tankyrase in an open conformation was built based on the crystal structure of PARP1. This model was used to screen a database of ~1.5 million commercially available compounds, from which ~1000 were selected for wet screening.[4]

-

Tankyrase Enzyme Assay: A biochemical assay was used to screen the virtual hits, with 59 compounds identified showing >75% inhibition at 10µM or less.[9]

-

Wnt Reporter Cell Assay: A cellular assay was used to confirm the on-target activity of the inhibitors in a pathway-relevant context, with lead compounds demonstrating IC50 values of less than 100 nM.[4]

-

APC-null Tumour Xenograft Model: Lead compounds were shown to inhibit the growth of APC-null tumour xenografts in mice, demonstrating in vivo efficacy.[4]

Signaling Pathway: Wnt Signaling Inhibition by Tankyrase Inhibitors

Caption: Wnt signaling pathway and the mechanism of action of this compound's Tankyrase inhibitors.

G9a Inhibitors for Epigenetic Regulation in Cancer

The lysine (B10760008) methyltransferase G9a is an epigenetic modifier that plays a role in carcinogenesis by repressing tumor suppressor genes.[8] this compound has developed potent and selective inhibitors of G9a.

Quantitative Data: G9a Inhibitor Program

A lead compound from this program demonstrated single-agent efficacy in a tumour xenograft mouse model and the ability to resensitize tumour cells to tamoxifen.[8]

Experimental Protocols:

-

LeadBuilder Virtual Screen: An in-house crystal structure of a G9a-substrate peptide complex was used to design a virtual screen, from which 1200 compounds were selected for testing.[8]

-

AlphaScreen Biochemical Assay: An AlphaScreen assay was developed to screen the selected compounds, resulting in the identification of eight confirmed hits.[8]

RAS-Effector Protein-Protein Interaction (PPI) Inhibitors

Mutations in RAS genes are prevalent in a significant portion of human cancers, making the inhibition of RAS-effector protein interactions a highly sought-after therapeutic strategy.[8] In collaboration with the University of Oxford, this compound has developed novel inhibitors of the RAS-effector PPI.[10]

Experimental Protocols:

-

Fragment-Based Drug Design (FBDD): Fragment hits that selectively bind to the active, GTP-bound form of RAS were identified from a fragment library screen.[11]

-

Structure-Guided Drug Design: X-ray crystallography was used to determine the binding mode of fragment hits, guiding the medicinal chemistry effort to develop more potent lead molecules.[11]

-

Cellular Assays: The lead compounds were shown to inhibit the PPI between RAS and its effector proteins and reduce tumour cell viability in cellular assays.[11]

Experimental Workflow: RAS-Effector PPI Inhibitor Discovery

Caption: Workflow for the discovery of RAS-effector PPI inhibitors.

Expertise in Inflammatory Diseases

This compound possesses extensive expertise in inflammatory biology and has developed a suite of cellular assays to measure the effects of novel drugs on inflammatory cells.[12] Their research in this area has led to the development of promising clinical candidates for a range of inflammatory conditions.

TBK1/IKKε Inhibitors for Interferonopathies

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are key kinases in the signaling pathways that lead to the production of type I interferons, which are implicated in autoimmune diseases known as interferonopathies, such as systemic lupus erythematosus (SLE).[13] this compound has developed a preclinical drug candidate, DMXD-011, which is a first-in-class, orally bioavailable, and highly selective inhibitor of TBK1 and IKKε.[14]

Quantitative Data: DMXD-011 Preclinical Studies

DMXD-011 has demonstrated efficacy in animal models of lupus and rheumatoid arthritis without evidence of side effects or toxicity.[14] In ex-vivo studies using blood samples from patients with various interferonopathies, DMXD-011 showed a strong dose-dependent reduction in the expression of inflammatory biomarkers.[14]

Experimental Protocols:

-

HTRF Biochemical Assay: A high-throughput biochemical assay was used for the initial fragment screening to identify hits against IKKε.[13]

-

Ex-vivo Human Blood Assay: Blood samples from patients with interferonopathies were stimulated to mimic a disease flare-up, and the effect of DMXD-011 on the levels of inflammatory biomarkers was measured.[14]

-

In Vivo Inflammation Models: The efficacy of orally-delivered TBK1/IKKε inhibitors was demonstrated in lipopolysaccharide (LPS) challenge models, where they inhibited the expression of pro-inflammatory cytokines such as TNF-alpha, RANTES, IL-1-beta, and IL-6 for at least 20 hours.[15]

Signaling Pathway: Inhibition of Type I Interferon Production by DMXD-011

Caption: Inhibition of the TBK1/IKKε pathway by DMXD-011 to reduce Type I Interferon production.

Conclusion

This compound stands at the forefront of drug discovery in oncology and inflammatory diseases, driven by a combination of deep scientific expertise, innovative technology platforms, and a collaborative approach. The case studies and data presented in this guide offer a glimpse into their capabilities to tackle complex biological challenges and deliver novel therapeutic candidates. For researchers and drug development professionals seeking a dedicated and experienced partner, this compound offers a comprehensive and integrated solution to accelerate the journey from concept to clinic.

References

- 1. This compound.co.uk [this compound.co.uk]

- 2. This compound.co.uk [this compound.co.uk]

- 3. Drug Discovery Services | Enrich Your Medicines Pipeline | this compound [this compound.co.uk]

- 4. This compound.co.uk [this compound.co.uk]

- 5. High-Hit-Rate Virtual Screening | LeadBuilder | this compound [this compound.co.uk]

- 6. Fragment-Based Drug Discovery, FBDD | FragmentBuilder | this compound [this compound.co.uk]

- 7. This compound.co.uk [this compound.co.uk]

- 8. Oncology | Cancer Drug Discovery | this compound [this compound.co.uk]

- 9. Virtual Screening | Tankyrase Inhibitors | this compound [this compound.co.uk]

- 10. New class protein-protein interaction inhibitors | this compound [this compound.co.uk]

- 11. RAS Inhibitors | Fragment-Based Drug Design | this compound [this compound.co.uk]

- 12. Inflammatory Diseases | Anti-Inflammatory Drugs | this compound [this compound.co.uk]

- 13. TBK1 and IKKε Inhibitors | Inflammatory Disease Treatments | this compound [this compound.co.uk]

- 14. Anti-inflammatory drug candidate DMXD-011 shows efficacy in ex-vivo human studies | this compound [this compound.co.uk]

- 15. This compound programme shows great promise for the treatment of inflammatory diseases, such as Chronic Obstructive Pulmonary Disease (COPD) | this compound [this compound.co.uk]

Fostering Innovation: A Technical Guide to Collaborative Research Opportunities with Domainex

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the collaborative research opportunities available with Domainex, a leading integrated drug discovery contract research organization (CRO). This compound offers a comprehensive suite of services and cutting-edge technology platforms designed to accelerate preclinical drug discovery programs. This document provides an overview of their core capabilities, supported by case studies, and outlines the experimental approaches and signaling pathways central to their success. By fostering a collaborative and integrated approach, this compound acts as a dedicated partner in advancing novel therapeutic candidates from concept to the clinic.[1][2]

Core Technology Platforms for Accelerated Drug Discovery

This compound has developed a portfolio of proprietary technology platforms to address key challenges in modern drug discovery, from target expression to lead optimization. These platforms are seamlessly integrated to provide a comprehensive and efficient workflow for collaborative projects.

Combinatorial Domain Hunting (CDH): Unlocking Difficult-to-Express Proteins

The expression of soluble, well-folded proteins is a critical first step in any drug discovery campaign. Many therapeutically relevant targets, however, prove difficult to express in standard systems. This compound's patented Combinatorial Domain Hunting (CDH) technology provides a powerful solution to this challenge.[3] CDH employs random gene fragmentation coupled with a high-throughput screening system to rapidly identify stable, soluble protein domains suitable for structural biology and assay development.[3] This unbiased approach has a proven track record of success with over 60 challenging targets, including kinases, deubiquitinases, and epigenetic proteins.[3][4]

Experimental Workflow: Combinatorial Domain Hunting (CDH)

The following diagram illustrates the general workflow of the CDH technology.

LeadBuilder: High-Hit-Rate Virtual Screening

Identifying high-quality chemical starting points is crucial for the success of any medicinal chemistry program. This compound's LeadBuilder platform offers a rapid and cost-effective virtual screening approach to hit identification.[5][6] LeadBuilder utilizes a curated database of over 1.5 million commercially available compounds, filtered for desirable physicochemical and ADME properties.[6][7] By combining protein structure information or ligand-based pharmacophores, LeadBuilder can identify focused screening sets with a high hit rate, significantly reducing the time and cost associated with traditional high-throughput screening (HTS).[5][6]

Logical Relationship: LeadBuilder Virtual Screening Process

This diagram outlines the key stages of the LeadBuilder virtual screening process.

FragmentBuilder: Integrated Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel chemical matter. This compound's FragmentBuilder platform is a fully integrated FBDD service that progresses projects from target to well-qualified leads.[8][9] The platform utilizes a diverse and proprietary library of approximately 1,200 fragments.[9] Fragment screening is typically performed using highly sensitive biophysical techniques such as MicroScale Thermophoresis (MST) or Grating Coupled Interferometry (GCI).[8][9] Hits are then validated using orthogonal methods and rapidly progressed through analogue-by-catalogue screening and structure-based design, supported by in-house X-ray crystallography.[8]

Experimental Workflow: FragmentBuilder Platform

The diagram below depicts the integrated workflow of the FragmentBuilder platform.

Case Studies in Collaborative Drug Discovery

The following case studies highlight the successful application of this compound's integrated platforms in collaboration with academic and pharmaceutical partners.

MEK-1: Overcoming Expression Challenges with CDH

Mitogen-activated protein kinase kinase 1 (MEK-1) is a key component of the RAS-RAF-MEK-ERK signaling pathway and a validated target in oncology.[4] However, the full-length protein is notoriously difficult to express and crystallize. In collaboration with UCB Pharma, this compound applied its CDH technology to identify soluble, crystallizable constructs of MEK-1.[4]

| Parameter | Result |

| Technology Platform | Combinatorial Domain Hunting (CDH) |

| Target | Human MEK-1 |

| Challenge | Poor expression and crystallizability of full-length protein |

| Outcome | Identification of 15 soluble, well-expressing fragments |

| Lead Construct (F11) | >10 mg/L expression in E. coli |

| >50 mg/L expression in insect cells | |

| High-resolution crystal structure (2.3 Å) obtained |

This success enabled UCB to progress their drug discovery program by providing crucial structural information for the design of novel MEK-1 inhibitors.[4]

Signaling Pathway: MEK-1 in the MAPK/ERK Cascade

The following diagram illustrates the central role of MEK-1 in the MAPK/ERK signaling pathway.

Tankyrase: Rapid Hit Identification with LeadBuilder

Tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family, is a key regulator of the Wnt/β-catenin signaling pathway and a promising target for cancer therapy.[7][10] In collaboration with The Institute of Cancer Research (ICR), this compound utilized its LeadBuilder platform to identify novel Tankyrase inhibitors.[10][11][12]

| Parameter | Result |

| Technology Platform | LeadBuilder |

| Target | Tankyrase |

| Screening Approach | Virtual screening of ~1.5 million compounds |

| Virtual Hits Selected | ~1000 |

| Confirmed Hits (IC50 < 10 µM) | 59 |

| Optimized Lead Potency | < 20 nM (biochemical), < 100 nM (cellular) |

| Selectivity over PARP1 | > 30-fold |

| Outcome | Preclinical candidate and back-up series identified and licensed to Merck Serono |

The LeadBuilder campaign rapidly identified multiple tractable hit series, enabling a successful structure-based drug design program that led to a preclinical candidate.[10]

Signaling Pathway: Tankyrase in Wnt/β-catenin Signaling

This diagram illustrates the role of Tankyrase in the Wnt/β-catenin signaling pathway.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Combinatorial Domain Hunting | Protein Production | this compound [this compound.co.uk]

- 4. This compound.co.uk [this compound.co.uk]

- 5. High-Hit-Rate Virtual Screening | LeadBuilder | this compound [this compound.co.uk]

- 6. This compound.co.uk [this compound.co.uk]

- 7. This compound.co.uk [this compound.co.uk]

- 8. Fragment-Based Drug Discovery, FBDD | FragmentBuilder | this compound [this compound.co.uk]

- 9. This compound.co.uk [this compound.co.uk]

- 10. Virtual Screening | Tankyrase Inhibitors | this compound [this compound.co.uk]

- 11. icr.ac.uk [icr.ac.uk]

- 12. Oncology | Cancer Drug Discovery | this compound [this compound.co.uk]

The Domainex Drug Discovery Engine: A Technical Guide to Integrated Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core processes and technologies employed by Domainex, a leading integrated drug discovery service provider. We will delve into the experimental workflows, from target validation to candidate selection, and present available quantitative data and detailed methodologies for key experiments. This guide is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's capabilities in advancing novel therapeutic programs.

The Integrated Drug Discovery Paradigm

This compound operates on a fully integrated drug discovery model, offering a seamless transition between various stages of preclinical research.[1][2][3] This approach is designed to accelerate timelines and enhance the quality of drug candidates by fostering close collaboration between multidisciplinary teams of scientists, including molecular biologists, protein biochemists, assay biologists, structural biologists, and medicinal and computational chemists.[1][2][3]

The core of the this compound process can be visualized as a cyclical and iterative workflow, often referred to as the "design-make-test-analyse" (DMTA) cycle.[4] This cycle is central to the hit-to-lead and lead optimization phases and is executed with remarkable efficiency, with each cycle typically completed within 10-15 working days.[4]

Core Technology Platforms

This compound has developed and refined several proprietary technology platforms to address key challenges in drug discovery, particularly in protein expression and hit identification.

Combinatorial Domain Hunting (CDH)

For challenging targets that are difficult to express in soluble form, this compound employs its patented Combinatorial Domain Hunting (CDH) technology.[5][6][7][8][9] This platform overcomes the limitations of traditional bioinformatics-based approaches by empirically identifying stable, soluble, and highly expressible protein domains.[5][6][7][8]

Experimental Workflow:

The CDH process involves the random fragmentation of a target gene, followed by the cloning of these fragments into an expression vector and subsequent screening of tens of thousands of clones for soluble protein expression.[5][6][7][10]

References

- 1. uniprot.org [uniprot.org]

- 2. Library | Drug Discovery Resources | this compound [this compound.co.uk]

- 3. Integrated Drug Discovery Services | this compound [this compound.co.uk]

- 4. USP28 Is Recruited to Sites of DNA Damage by the Tandem BRCT Domains of 53BP1 but Plays a Minor Role in Double-Strand Break Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A role for the deubiquitinating enzyme USP28 in control of the DNA-damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. Combinatorial Domain Hunting | Protein Production | this compound [this compound.co.uk]

- 8. Combinatorial Domain Hunting: solving problems in protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Discovery Services | Enrich Your Medicines Pipeline | this compound [this compound.co.uk]

- 10. Combinatorial Domain Hunting: An effective approach for the identification of soluble protein domains adaptable to high-throughput applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Initial Project Discussions with a Drug Discovery CRO

Audience: Researchers, scientists, and drug development professionals.

Introduction

The landscape of pharmaceutical research and development has seen a significant shift towards externalization, with Contract Research Organizations (CROs) becoming pivotal partners in the drug discovery journey.[1][2] For many biotechs, leveraging the specialized expertise, infrastructure, and efficiency of a CRO is a strategic necessity to advance their programs from concept to clinical candidate.[3][4][5] This guide provides an in-depth technical framework for navigating the critical initial project discussions with a drug discovery CRO, ensuring a foundation for a successful and collaborative partnership.

Chapter 1: Preparing for the First Interaction

Before engaging a CRO, thorough internal preparation is paramount. This initial phase involves defining the project's scope, objectives, and internal capabilities to understand what specific expertise and services are required from an external partner.[6][7]

Defining Your Project and Needs

Clearly articulate the specifics of your drug discovery program. This includes the therapeutic area, target class, and the current stage of the project. A critical self-assessment will help identify the gaps in your internal resources, whether they are in medicinal chemistry, in vitro biology, DMPK, or other specialized areas.[6][8] This clarity is essential for effective initial communications.

Identifying and Vetting Potential CROs

The selection process begins with identifying CROs that possess the relevant technical expertise and a strong track record in your specific area of research.[9][10] Key evaluation criteria should be established to create a shortlist of potential partners.

CRO Selection Criteria

A scorecard can be a useful tool to quantitatively assess and compare potential CROs.

| Criteria | Weighting (%) | CRO A Score (1-5) | CRO B Score (1-5) | CRO C Score (1-5) |

| Therapeutic Area Expertise | 20 | 5 | 4 | 5 |

| Technical Capabilities & Assays | 20 | 4 | 5 | 4 |

| Track Record & Case Studies | 15 | 5 | 4 | 4 |

| Communication & Project Management | 15 | 4 | 5 | 3 |

| Quality Systems & Regulatory History | 10 | 5 | 4 | 5 |

| Intellectual Property (IP) Policy | 10 | 5 | 5 | 4 |

| Cost & Budgetary Alignment | 10 | 3 | 4 | 5 |

| Weighted Total | 100 | 4.45 | 4.40 | 4.25 |

The Request for Information (RFI)

Before a detailed Request for Proposal (RFP), an RFI can be sent to a broader list of CROs to gather high-level information about their capabilities, experience, and capacity.[11] This helps in narrowing down the candidates who will receive the more detailed RFP.

Chapter 2: The Initial CRO Meeting: A Detailed Agenda

The first direct conversation with a potential CRO partner is a critical opportunity to assess cultural fit, communication style, and scientific alignment.[12][13] This meeting should be a two-way exchange of information.

Key Topics for Discussion

A structured agenda ensures all critical points are covered.

-

Introductions: Key team members from both sides.

-

Project Background: The sponsor presents the project history, the science behind the target, and key data generated to date.[13]

-

Project Scope and Objectives: A clear definition of the short-term and long-term goals.[9][13]

-

CRO Capabilities Presentation: The CRO details their relevant experience, technologies, and success stories.[13]

-

Proposed Workflow & Timelines: A high-level discussion of the experimental plan and estimated timelines.[13]

-

Communication and Data Sharing: Discussion of meeting frequency, reporting formats, and data access platforms.[14][15]

-

IP and Confidentiality: Reiteration of the importance of protecting intellectual property.[9][16]

-

Next Steps: Agreement on the process for moving towards an RFP and a formal proposal.

Logical Flow of the CRO Vetting and Selection Process

The process from initial identification to final selection should be systematic to ensure a well-informed decision.

Caption: A flowchart illustrating the key stages of the CRO selection process.

Chapter 3: From Discussion to Documentation: The RFP and SOW

Following productive initial discussions, the formal process of soliciting a detailed project plan and budget begins with the Request for Proposal (RFP).

Crafting an Effective RFP

A well-crafted RFP is crucial for receiving comparable and accurate proposals.[11][17] It should provide sufficient detail for the CRO to formulate a thoughtful and realistic plan.

Key Components of an RFP:

-

Project Background and Objectives: A detailed summary of the program.[18]

-

Specific Scope of Work (SOW): A clear list of the services required.[18] This may range from synthesis of a specific number of compounds to running a full hit-to-lead campaign.

-

Deliverables: Expected outputs, such as compounds, data reports, and summaries.[19]

-

Timelines and Milestones: Key deadlines and expected progress points.[18]

-

Required Information from CRO: Request for team CVs, relevant experience, proposed project plan, detailed budget, and quality assurance processes.[18][20]

Evaluating Proposals and the Statement of Work (SOW)

The CRO's proposal, which includes the detailed SOW, is the cornerstone of the partnership.[21] It should be evaluated based on scientific merit, feasibility, timeline, and cost.

Comparative Project Overview (Example)

| Parameter | Proposal A (CRO A) | Proposal B (CRO B) | Proposal C (CRO C) |

| Project Model | Full-Time Equivalent (FTE) | Fee-for-Service (FFS) | Hybrid (FTE + FFS) |

| Proposed Timeline | 12 months | 14 months | 12 months |

| Key Milestones | Quarterly Go/No-Go | Per Compound Batch | Monthly Review |

| Estimated Budget | $1,200,000 | $1,350,000 | $1,250,000 |

| FTEs Assigned | 5 (3 Chem, 2 Bio) | N/A | 4 (2 Chem, 2 Bio) |

| Included Services | MedChem, In-vitro Bio, Basic ADME | MedChem, In-vitro Bio | MedChem, In-vitro Bio, Advanced ADME, PK |

The SOW should be a detailed document that leaves no room for ambiguity, outlining all tasks, deliverables, and responsibilities.[19][22][23]

Chapter 4: Key Technical Discussions: Assays, Models, and Pathways

The core of the scientific collaboration is defined in the technical discussions. This involves aligning on experimental details, protocols, and the overall scientific strategy.

Designing the Assay Cascade

A critical component of any drug discovery project is the assay cascade, a tiered system of experiments used to triage compounds. The initial discussion should map out this cascade, defining the key assays and their parameters.

Example Experimental Workflow: Hit-to-Lead Optimization

Caption: A typical experimental workflow for a hit-to-lead drug discovery program.

Detailed Experimental Protocols

For key experiments, detailed protocols should be discussed and agreed upon. This ensures data consistency and reproducibility.

Example Protocol: Caco-2 Permeability Assay

-

Objective: To assess the potential for intestinal absorption of a compound.

-

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

-

Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to confirm monolayer integrity. A reference compound (e.g., Lucifer Yellow) is used to assess paracellular leakage.

-

Compound Application: The test compound is added to the apical (A) side of the monolayer.

-

Sampling: Samples are taken from the basolateral (B) side at specified time points (e.g., 30, 60, 90, 120 minutes). Samples are also taken from the apical side at the beginning and end of the experiment.

-

Analysis: Compound concentration in the samples is determined by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

-

Discussing Signaling Pathways

For target-based discovery, a shared understanding of the relevant signaling pathway is crucial. Diagrams should be used to clarify the mechanism of action and the points of intervention.

Example: Generic Kinase Inhibitor Signaling Pathway

Caption: A simplified diagram of a kinase signaling pathway targeted by an inhibitor.

Chapter 5: Data Management and Intellectual Property

Effective and secure data sharing is vital for a successful collaboration.[12][14] Equally important is a clear and robust agreement on the ownership of intellectual property.

Data Sharing and Communication Plan

A formal communication plan should be established, detailing the frequency and format of updates.[15] Modern collaboration platforms can provide secure, real-time access to data, which is preferable to exchanging static reports.[14][24]

Key considerations:

-

Data Access: Will the sponsor have direct access to raw data or only processed results?

-

Reporting: What is the format and frequency of progress reports?

-

Meeting Cadence: Establish regular scientific and operational meetings.[9]

-

Security: Ensure the CRO has robust systems to protect your proprietary information.[14][25]

Intellectual Property (IP)

IP ownership must be clearly defined in the Master Services Agreement (MSA). In most Fee-for-Service (FFS) and Full-Time Equivalent (FTE) models, all IP generated during the project belongs to the sponsor.[1][16]

-

Invention Disclosure: Establish a process for the CRO to promptly disclose any new inventions.

-

Patent Filings: Determine who is responsible for drafting and filing patent applications.[16]

-

Confidentiality: The agreement must include strong confidentiality clauses that survive the termination of the contract.[9]

Conclusion

The initial discussions with a drug discovery CRO are more than a procurement exercise; they are the foundation of a scientific partnership. A successful collaboration is built on a shared understanding of the project's goals, transparent communication, and mutual trust.[12][26] By investing time in thorough preparation, asking detailed technical questions, and establishing clear legal and operational frameworks, researchers can significantly enhance the probability of a productive and successful outsourcing relationship, ultimately accelerating the journey of bringing new medicines to patients.[12]

References

- 1. Drug Discovery: Collaborations between Contract Research Organizations and the Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. contractpharma.com [contractpharma.com]

- 3. seed.nih.gov [seed.nih.gov]

- 4. From Idea to IPO: CRO in Drug Discovery and Development Process [umassmed.edu]

- 5. universitylabpartners.org [universitylabpartners.org]

- 6. isrreports.com [isrreports.com]

- 7. biofinder.io [biofinder.io]

- 8. How to Effectively Partner with CROs for Early Stage Biotechs [theconferenceforum.org]

- 9. avrokbio.com [avrokbio.com]

- 10. The Role of CROs in Drug Development | Novotech CRO [novotech-cro.com]

- 11. intuitionlabs.ai [intuitionlabs.ai]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. 4 Essential Topics For Your First CRO Meeting | Altasciences Blog [altasciences.com]

- 14. revvitysignals.com [revvitysignals.com]

- 15. Key Considerations For Working With CROs [clinicalleader.com]

- 16. Choosing Contract Research Organisations – MR&T Advisory [mrtadvisory.co.uk]

- 17. quanticate.com [quanticate.com]

- 18. rhoworld.com [rhoworld.com]

- 19. Statement of Work (SOW) Template - University of Mississippi Medical Center [umc.edu]

- 20. tballiance.org [tballiance.org]

- 21. noymed.com [noymed.com]

- 22. fda.gov [fda.gov]

- 23. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 24. massbio.org [massbio.org]

- 25. How Can Data Translation Challenges in Biopharma–CRO Partnerships Be Overcome? [genedata.com]

- 26. Making the Most of your CRO Partnership | Altasciences [altasciences.com]

Domainex's Prowess in Preclinical Candidate Delivery: A Technical Overview

Cambridge, UK - Domainex, a prominent integrated drug discovery service provider, has established a significant track record in advancing novel therapeutic programs from initial concept to the nomination of preclinical candidates. This in-depth guide explores a selection of their successful case studies, providing a technical examination of the methodologies employed and the quantitative outcomes achieved. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the core scientific strategies that underpin successful preclinical drug discovery.

Key Preclinical Candidates and Programs

This compound has demonstrated its expertise across a range of therapeutic areas, including oncology, inflammation, cardiovascular disease, and respiratory disorders. The following sections detail the scientific foundation and key data for several of their notable preclinical programs.

MAP4K4 Inhibition for Cardioprotection

In collaboration with Imperial College London, this compound has progressed novel inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) as a potential treatment for heart attack. The program identified DMX-5804 as a key preclinical candidate.

Experimental Approach: The research utilized human induced-pluripotent-stem-cell-derived cardiomyocytes (hiPSC-CMs) to model human cardiac muscle cell death. This sophisticated in vitro system provided a physiologically relevant platform to assess the therapeutic potential of MAP4K4 inhibition. In vivo efficacy was subsequently evaluated in a murine model of ischemia-reperfusion injury.

Quantitative Highlights:

| Parameter | Result |

| In vivo Efficacy | >50% reduction in ischemia-reperfusion injury in mice |

Signaling Pathway and Workflow:

The therapeutic rationale is based on the role of MAP4K4 in the JNK signaling pathway, which is implicated in cardiomyocyte apoptosis following ischemic events. The experimental workflow involved a multi-step process from target validation to in vivo proof-of-concept.

Tankyrase Inhibition for Solid Tumors

In partnership with The Institute of Cancer Research (ICR), this compound identified potent and selective inhibitors of Tankyrase, a key regulator of the Wnt signaling pathway, which is frequently dysregulated in various cancers.

Experimental Approach: The program utilized this compound's LeadBuilder virtual screening platform to identify initial hits. Subsequent hit-to-lead optimization was guided by structure-based drug design, incorporating X-ray crystallography to elucidate binding modes. The efficacy of the lead compounds was assessed in cellular assays and in vivo xenograft models.

Quantitative Highlights:

| Compound Parameter | Value |

| Tankyrase IC50 | 13 nM |

| WNT-luc reporter IC50 | 61 nM |

| Cell inhibition SF50 (APCnull) | 80 nM |

| Oral Bioavailability (rodent) | >50% |

Signaling Pathway and Workflow:

The Wnt signaling pathway plays a crucial role in cell proliferation and survival. In many cancers, mutations in components of this pathway lead to its constitutive activation. Tankyrase inhibitors aim to restore the normal regulation of this pathway.

DMXD-011: A TBK1/IKKε Inhibitor for Interferonopathies

This compound has developed an in-house program targeting TBK1 and IKKε, key kinases in the innate immune signaling pathway. This has led to the nomination of the preclinical candidate DMXD-011 for the treatment of interferonopathies, such as lupus and Sjögren's syndrome.

Experimental Approach: The discovery of DMXD-011 was driven by a fragment-based drug design (FBDD) approach. The program involved screening of this compound's fragment library, followed by structure-guided medicinal chemistry to optimize the hits into a potent and selective clinical candidate. The efficacy of DMXD-011 has been demonstrated in animal models of lupus and rheumatoid arthritis, as well as in ex vivo studies using blood samples from patients with interferonopathies.

Signaling Pathway and Workflow:

TBK1 and IKKε are central to the production of type I interferons, which are key drivers of pathology in interferonopathies. DMXD-011 aims to modulate this pathway to reduce the inflammatory response.

G9a Inhibition for Cancer Therapy

This compound has also progressed a program targeting the lysine (B10760008) methyltransferase G9a, an epigenetic modifier implicated in the progression of solid tumors.

Experimental Approach: The program was initiated with a virtual screen using the LeadBuilder platform to identify initial hits. The lead compound demonstrated single-agent efficacy in a triple-negative breast cancer tumor xenograft mouse model.

Quantitative Highlights: The lead compound showed a significant reduction in tumor volume in the xenograft model, with no observed adverse effects.

Signaling Pathway and Workflow:

G9a is involved in the regulation of gene expression through histone methylation. Its inhibition can lead to the reactivation of tumor suppressor genes and a reduction in cancer cell viability.

FLIP Inhibition for Cancer Treatment

In collaboration with Queen's University Belfast, this compound has developed first-in-class small molecule inhibitors of the anti-apoptotic protein FLICE-like inhibitory protein (FLIP).

Experimental Approach: The program focused on inhibiting the protein-protein interaction (PPI) between FLIP and FADD, a key step in the extrinsic apoptosis pathway. The inhibitors have shown efficacy in preclinical models of non-small cell lung cancer (NSCLC).

Signaling Pathway and Workflow:

FLIP is a key regulator of apoptosis, and its overexpression allows cancer cells to evade cell death. Inhibiting the FLIP-FADD interaction restores the apoptotic signaling cascade.

Der p 1 Inhibition for Asthma

Working with St George's, University of London and the University of Manchester, this compound developed potent and selective inhibitors of the house dust mite allergen Der p 1, a cysteine protease that is a major trigger for allergic asthma.

Experimental Approach: The program involved the design of reversible inhibitors suitable for inhaled delivery. The efficacy of these inhibitors was demonstrated in a rat model of asthma.

Signaling Pathway and Workflow:

The proteolytic activity of Der p 1 in the airways is a key initiating event in the allergic cascade. Inhibiting this activity can prevent the downstream inflammatory response.

TBK1/IKKε Inhibition for COPD

This compound has also leveraged its expertise in TBK1/IKKε inhibition to develop a preclinical candidate for Chronic Obstructive Pulmonary Disease (COPD).

Experimental Approach: The lead compound demonstrated a superior anti-inflammatory effect in a preclinical model of COPD compared to standard-of-care and late-stage clinical candidates. The model involved cigarette smoke-induced inflammation in rodents.

Quantitative Highlights:

| Parameter | Result |

| In vivo Efficacy | More than twice the effect of comparator drugs in reducing inflammatory cell influx into the lung |

Signaling Pathway and Workflow:

The TBK1/IKKε pathway is involved in the inflammatory response to stimuli such as cigarette smoke. Inhibiting this pathway can reduce the chronic inflammation that characterizes COPD.

Conclusion

This compound's track record in delivering preclinical candidates is built on a foundation of integrated drug discovery capabilities, combining computational and medicinal chemistry with advanced cell biology and in vivo pharmacology. The case studies presented here illustrate a strategic application of various drug discovery platforms and a deep understanding of disease biology, leading to the generation of promising therapeutic candidates across multiple disease areas. The consistent delivery of preclinical candidates underscores their proficiency as a drug discovery partner.

Methodological & Application

Overcoming Expression Challenges: Domainex's Advanced Protein Services

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful expression and purification of high-quality, functional proteins are pivotal to the advancement of drug discovery programs. However, many critical drug targets, such as multi-domain proteins, membrane proteins, and protein-protein interaction complexes, present significant expression and stability challenges. Domainex offers a suite of advanced protein expression services designed to overcome these bottlenecks, delivering functional proteins for structural biology, assay development, and hit identification. This document details this compound's proprietary technologies and provides representative protocols for the expression of challenging protein targets.

Key Technologies for Challenging Targets

This compound employs a multi-pronged approach to tackle difficult-to-express proteins, utilizing a range of expression systems and proprietary technologies.

-

Expression Systems: A comprehensive suite of expression systems including E. coli, insect cells (baculovirus expression vector system), and mammalian cells is available to identify the optimal host for a given target protein.

-

Combinatorial Domain Hunting (CDH): For proteins where bioinformatics and literature-based construct design have failed, this compound utilizes its proprietary CDH technology. This powerful platform enables the rapid screening of tens of thousands of protein domain constructs to identify soluble, highly expressible fragments.[1] CDH has a proven success rate of over 90% for a wide range of target classes, including kinases, proteases, and transcription factors.[1]

-

Membrane Protein Expertise (PoLiPa Technology): Recognizing the unique challenges posed by membrane proteins, this compound has developed a specialized platform.[2] This includes expertise in both detergent-based and detergent-free solubilization methods.[2] A key offering is the PoLiPa™ (Polymer Lipid Particle) technology, which encapsulates membrane proteins in their native lipid environment, preserving their structure and function without the need for detergents.[1]

Data Presentation: Overcoming Expression Hurdles with CDH

The power of the Combinatorial Domain Hunting (CDH) technology is demonstrated in its ability to significantly improve the expression and yield of previously intractable protein targets. Below are case studies summarizing the quantitative improvements achieved for challenging proteins.

Table 1: Case Study - USP28 Ubiquitin Hydrolase Domain

| Parameter | Bioinformatics-Based Approach | CDH-Derived Constructs |

| Expression System | E. coli | E. coli |

| Expression Yield | 0.1–0.9 mg/L | 1–10 mg per construct |

| Purity | Not reported (no structure obtained) | >95% |

| Outcome | Low expression, unsuitable for structural studies | Homogenous protein suitable for structural studies |

Data synthesized from this compound case studies.[3]

Table 2: Case Study - MEK-1 Kinase

| Parameter | Previous Attempts (Full-Length/Catalytic Domain) | CDH-Derived Construct (Clone F11) |

| Expression System | Not specified | E. coli and Insect Cells |

| Expression Yield | Difficult to express and crystallize | >10 mg/L (E. coli), >50 mg/L (Insect Cells) |

| Purity | Not reported | High purity, suitable for crystallography |

| Outcome | Unsuccessful crystallization | High-resolution crystal structure (2.3Å) obtained |

Data synthesized from this compound case studies.[3]

Experimental Protocols

The following are representative protocols that illustrate the general steps involved in this compound's protein expression services. Note: These are illustrative examples and specific parameters will be optimized for each project.

Protocol 1: Combinatorial Domain Hunting (CDH) for a Challenging Soluble Protein

This protocol outlines a representative workflow for identifying soluble, expressible domains of a target protein using the principles of Combinatorial Domain Hunting.

1. DNA Library Generation:

-

Gene Fragmentation: The target gene is randomly fragmented using a controlled enzymatic digestion (e.g., with DNase I) to generate a diverse pool of DNA fragments of varying lengths.

-

Fragment Size Selection: The fragmented DNA is run on an agarose (B213101) gel, and fragments within a desired size range (e.g., 300-1500 bp) are excised and purified.

-

Ligation into Expression Vector: The size-selected fragments are ligated into a high-copy E. coli expression vector containing an N-terminal affinity tag (e.g., 6xHis) and a selectable marker. This creates a library of tens of thousands of unique constructs.[4]

2. High-Throughput Expression Screening:

-

Transformation: The expression library is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Arraying and Growth: Individual colonies are picked and arrayed into 96-well deep-well plates containing growth medium with the appropriate antibiotic. Cultures are grown at 37°C with shaking.

-

Induction: Once the cultures reach an appropriate optical density (e.g., OD600 of 0.6-0.8), protein expression is induced by the addition of IPTG (e.g., to a final concentration of 0.5 mM). Cultures are then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.

-

Lysis: Cells are harvested by centrifugation and lysed directly in the 96-well plates using a lysis buffer containing lysozyme (B549824) and detergents.

3. Solubility and Expression Analysis:

-

Clarification: The lysates are clarified by centrifugation to separate the soluble and insoluble fractions.

-

Affinity Capture: The soluble fractions are transferred to a 96-well filter plate pre-loaded with an affinity resin (e.g., Ni-NTA for His-tagged proteins). The plate is incubated to allow the expressed protein fragments to bind to the resin.

-

Washing and Elution: The resin is washed to remove non-specifically bound proteins, and the captured protein fragments are eluted.

-

SDS-PAGE Analysis: The eluted fractions are analyzed by SDS-PAGE to assess the expression level and molecular weight of the soluble protein fragments.

4. Hit Selection and Scale-Up:

-

Identification of "Hits": Wells showing strong, distinct bands of the expected size range are identified as "hits" – representing soluble, well-expressed protein domains.

-

Sequence Analysis: The plasmids from the hit clones are isolated and sequenced to determine the precise boundaries of the successful protein fragments.

-

Scale-Up Expression and Purification: The selected hit constructs are then used for large-scale expression (e.g., in 1-10 L cultures). The expressed protein is purified using a multi-step chromatography process, typically involving affinity, ion-exchange, and size-exclusion chromatography.

Caption: Combinatorial Domain Hunting (CDH) Workflow.

Protocol 2: Expression and Purification of a GPCR using a Detergent-Based Strategy

This protocol provides a representative method for the expression of a G-protein coupled receptor (GPCR) in insect cells and its subsequent purification using detergents.

1. Recombinant Baculovirus Generation:

-

Construct Design: The gene encoding the target GPCR, with an appropriate affinity tag (e.g., C-terminal 1D4 tag and His-tag), is cloned into a baculovirus transfer vector (e.g., pFastBac).

-